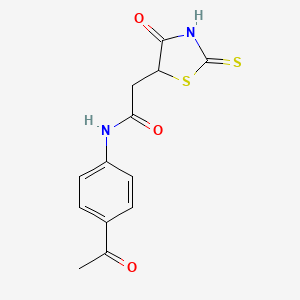

![molecular formula C20H22N2O4 B3083823 [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-74-0](/img/structure/B3083823.png)

[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Overview

Description

The compound “2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl-(4-methoxyphenyl)amino]acetic acid” is a complex organic molecule. It is related to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a modified Strecker synthesis involving 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature has been used to produce a similar compound .Molecular Structure Analysis

The molecular structure of similar compounds has been determined. For example, the structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile was found to be monoclinic, with molecules interacting via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons that run along the a-axis and stack along the c-axis, connected by van der Waals interactions .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Applications :

- Aldo-Keto Reductase Inhibition : Recent studies have identified it as a potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in breast and prostate cancer. Its low nanomolar potency makes it promising for drug development.

Organic Synthesis and Multi-Component Reactions (MCRs)

- Applications :

- Strecker Reaction : The compound is synthesized via a modified Strecker reaction . Strecker reactions provide a direct route to α-amino acids by forming in situ or preformed α-amino nitriles. These intermediates are versatile building blocks for various organic compounds.

Crystallography and Structural Studies

- Applications :

- Structure Determination : Crystallographic studies provide precise information about its arrangement. The compound forms zig-zag ribbons connected by C–H⋯N and C–H⋯π interactions. Understanding these interactions aids in designing related compounds.

Pharmacology and Cellular Potency

- Applications :

- AKR1C3 Inhibition : Beyond its crystal structure, the compound’s cellular potency is relevant. It inhibits AKR1C3 metabolism, making it a potential therapeutic agent .

properties

IUPAC Name |

2-(N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-26-18-8-6-17(7-9-18)22(14-20(24)25)13-19(23)21-11-10-15-4-2-3-5-16(15)12-21/h2-9H,10-14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJAGYJFSDARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)N2CCC3=CC=CC=C3C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-amino]acetic acid](/img/structure/B3083746.png)

![[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(phenyl)amino]acetic acid](/img/structure/B3083754.png)

![[{2-Oxo-2-[(2-phenylethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B3083763.png)

![[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B3083767.png)

![[(2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B3083775.png)

![[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B3083781.png)

amino]-acetic acid](/img/structure/B3083789.png)

![[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083798.png)

![[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083800.png)

![[[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083812.png)

![[(4-Methoxyphenyl)(2-morpholin-4-yl-2-oxoethyl)-amino]acetic acid](/img/structure/B3083818.png)

![[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083829.png)